tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(pyridin-2-ylmethylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-13(12-19)10-17-11-14-6-4-5-8-18-14/h4-6,8,13,17H,7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAKTACZTBFCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135717 | |
| Record name | 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-24-4 | |
| Record name | 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(2-pyridinylmethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 289.42 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a pyridine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that derivatives containing pyridine and pyrrolidine structures exhibit antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, suggesting that similar compounds can be effective against pathogens like Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : Some studies highlight the compound's potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, suggesting that the incorporation of the pyrrolidine ring may enhance anticancer activity through apoptosis induction in tumor cells .
- Neurological Effects : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This is particularly relevant for compounds targeting cholinergic systems, which are implicated in conditions such as Alzheimer's disease .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus. The results indicated that certain derivatives had an MIC comparable to established antibiotics like ciprofloxacin, showcasing the potential of pyridine-containing compounds in developing new antibacterial agents .
Anticancer Research
In another investigation focusing on anticancer properties, researchers developed a series of piperidine derivatives that included structures similar to this compound). These compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating a promising avenue for further research into their therapeutic applications .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Key Observations :
- Boc Protection : The Boc group is a common feature, enhancing stability during synthesis .
- Pyridine Modifications : Substituents like 4-methylpyridine (in (±)-16/17) or bromo groups () alter electronic properties and reactivity. For example, bromine acts as a leaving group, enabling cross-coupling reactions .
- Side Chain Diversity: Aminoethoxy ((±)-19) or pyridinyloxymethyl () groups influence polarity and hydrogen-bonding capacity, impacting solubility and bioactivity .
Physicochemical Properties
- NMR Data :
- Mass Spectrometry :
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(((pyridin-2-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?
A common approach involves coupling a pyrrolidine derivative with a pyridinylmethylamine group. For example:
Protection : Use tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen (e.g., via Boc-anhydride in dichloromethane with triethylamine) .
Functionalization : Introduce the pyridin-2-ylmethylamino group via reductive amination or nucleophilic substitution. Evidence from analogous compounds highlights the use of sodium cyanoborohydride for reductive amination in methanol .
Purification : Employ column chromatography (e.g., silica gel with ethanol/chloroform 1:10) to isolate intermediates .
Characterization : Confirm structure via:
- 1H/13C NMR : Analyze chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons, pyridine ring protons at δ 7.0–8.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
Q. What safety precautions should be observed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Respiratory Protection : Use fume hoods or N95 masks if handling powders to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How is the purity and identity of the compound confirmed post-synthesis?
- Purity :
- HPLC : Use a C18 column with acetonitrile/water gradients; aim for ≥95% peak area .
- TLC : Monitor reaction progress using silica plates (e.g., Rf = 0.16 in ethanol/chloroform 1:8) .
- Identity :
- FT-IR : Confirm functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
- Optical Rotation : Measure [α]D for chiral centers (e.g., −55.0° in chloroform) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the pyridin-2-ylmethylamino group?
-
Solvent Optimization : Test polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
-
Catalysis : Screen Pd/C or NaBH(OAc)₃ for reductive amination efficiency .
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Temperature Control : Conduct reactions at 0–25°C to minimize side products (e.g., over-alkylation) .
-
Yield Data :
Condition Yield (%) Reference Ethanol/RT 60 THF/0°C 78
Q. Are there stability issues with the Boc-protecting group under specific conditions, and how can these be mitigated?
- Acidic Conditions : Boc groups hydrolyze in HCl/THF (e.g., pH ≤ 2 forms white precipitates). Use milder acids (e.g., TFA) for selective deprotection .
- Oxidative Stress : Avoid MnO₂ or KMnO₄; Boc is incompatible with strong oxidizers .
- Thermal Stability : Decomposition occurs >150°C; store at 2–8°C for long-term stability .
Q. How to address contradictory data in literature regarding optimal purification solvent systems?
- Systematic Screening : Test eluents (e.g., hexane/ethyl acetate vs. chloroform/methanol) via TLC to resolve polar impurities .
- Case Study :
- Ethanol/chloroform (1:10) yielded 93% purity for a related pyrrolidine derivative .
- Ethyl acetate/hexane (1:6) achieved similar results but required longer run times .
Q. What methodological approaches are recommended for evaluating the compound’s potential in drug discovery?
- In Vitro Assays :
- ADME Profiling :
- Solubility : Measure in PBS (pH 7.4) via nephelometry .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. How to determine the stereochemical outcome of reactions involving chiral pyrrolidine centers?
- Chiral HPLC : Use a Chiralpak® column with n-hexane/isopropanol to resolve enantiomers .
- NOE NMR : Detect spatial proximity of protons to confirm spatial arrangement .
- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
